molecular formula C23H48O8 B1619513 Sorbitan, isooctadecanoate CAS No. 71902-01-7

Sorbitan, isooctadecanoate

Cat. No.: B1619513
CAS No.: 71902-01-7
M. Wt: 452.6 g/mol
InChI Key: DAPHOROYFQLVHF-UHFFFAOYSA-N
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Description

Sorbitan, isooctadecanoate is a sorbitan fatty acid ester, commonly used as an emulsifier in various industrial applications. It is derived from the esterification of sorbitan with isooctadecanoic acid. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, isooctadecanoate is synthesized through the esterification of sorbitan with isooctadecanoic acid. The reaction typically involves heating sorbitan and isooctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the dehydration of sorbitol to form sorbitan, followed by esterification with isooctadecanoic acid. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, isooctadecanoate primarily undergoes hydrolysis and esterification reactions. Under acidic or basic conditions, it can hydrolyze to produce sorbitan and isooctadecanoic acid. Additionally, it can participate in transesterification reactions with other alcohols or acids .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of sorbitan, isooctadecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It achieves this by aligning at the interface of oil and water phases, with its hydrophilic sorbitan moiety interacting with water and its hydrophobic isooctadecanoate chain interacting with oil. This alignment reduces the interfacial tension and prevents the coalescence of droplets .

Comparison with Similar Compounds

  • Sorbitan monostearate
  • Sorbitan tristearate
  • Sorbitan monolaurate

Comparison: Sorbitan, isooctadecanoate is unique due to its branched isooctadecanoic acid moiety, which imparts different physical properties compared to other sorbitan esters. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific applications where other sorbitan esters might not be as effective .

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from pharmaceuticals to cosmetics.

Properties

CAS No.

71902-01-7

Molecular Formula

C23H48O8

Molecular Weight

452.6 g/mol

IUPAC Name

16-methylheptadecanoic acid;pentane-1,1,2,3,4,5-hexol

InChI

InChI=1S/C18H36O2.C5H12O6/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-1-2(7)3(8)4(9)5(10)11/h17H,3-16H2,1-2H3,(H,19,20);2-11H,1H2

InChI Key

DAPHOROYFQLVHF-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O

71902-01-7

physical_description

Liquid

Origin of Product

United States

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